![molecular formula C8H11NO B2354158 [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine CAS No. 1374509-46-2](/img/structure/B2354158.png)
[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine” is a chemical compound with the CAS Number: 1374509-46-2 . It has a molecular weight of 137.18 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is ( (1R,2R)-2- (furan-2-yl)cyclopropyl)methanamine . The InChI Code for this compound is 1S/C8H11NO/c9-5-6-4-7 (6)8-2-1-3-10-8/h1-3,6-7H,4-5,9H2/t6-,7+/m0/s1 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 137.18 . The IUPAC name for this compound is ( (1R,2R)-2- (furan-2-yl)cyclopropyl)methanamine . The InChI Code for this compound is 1S/C8H11NO/c9-5-6-4-7 (6)8-2-1-3-10-8/h1-3,6-7H,4-5,9H2/t6-,7+/m0/s1 .Mechanism of Action
The mechanism of action of [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine involves its ability to selectively inhibit the activity of MAO-B. MAO-B is an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of MAO-B, this compound can increase the levels of these neurotransmitters in the brain, which can have various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been reported to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can have effects on mood, cognition, and behavior. This compound has also been shown to have antioxidant properties, which can protect against oxidative stress and cell damage.
Advantages and Limitations for Lab Experiments
One advantage of using [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine in lab experiments is its selectivity for MAO-B inhibition. This allows for the investigation of the specific role of MAO-B in various biological processes. However, one limitation of using this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine in scientific research. One direction is the investigation of its potential therapeutic effects for neurodegenerative diseases such as Parkinson's disease. Another direction is the investigation of its role in the regulation of oxidative stress and cell damage. Additionally, further studies are needed to investigate the potential toxicity of this compound and its effects on other biological processes. Overall, this compound has the potential to be a valuable pharmacological tool for investigating various biological processes and has promising therapeutic potential.
Synthesis Methods
The synthesis of [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine involves the reaction of furfurylamine with cyclopropanecarboxaldehyde in the presence of a catalyst. The resulting product is then reduced to yield this compound. This method has been reported to yield this compound in good yields and high purity.
Scientific Research Applications
[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine has been used in various scientific research studies as a pharmacological tool to investigate different biological processes. It has been shown to exhibit selective inhibition of monoamine oxidase B (MAO-B) activity, which makes it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Parkinson's disease. This compound has also been used in studies investigating the role of MAO-B in the metabolism of neurotransmitters and the regulation of oxidative stress.
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H227, H315, H318, H335 . The precautionary statements for this compound are P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Properties
IUPAC Name |
[(1R,2R)-2-(furan-2-yl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7H,4-5,9H2/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCMHHXNGQBHQM-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CO2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CO2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2354077.png)
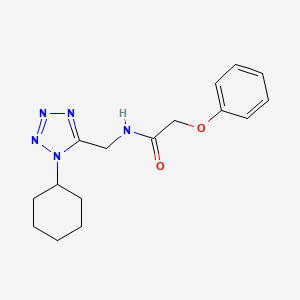
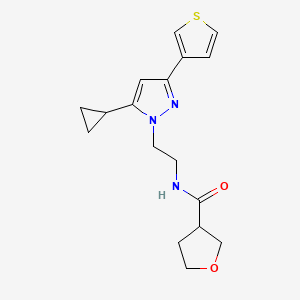
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2354080.png)
![(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2354082.png)
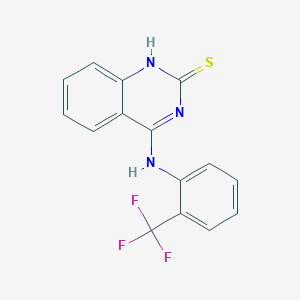
![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B2354087.png)
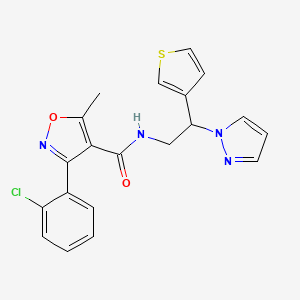
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2354089.png)
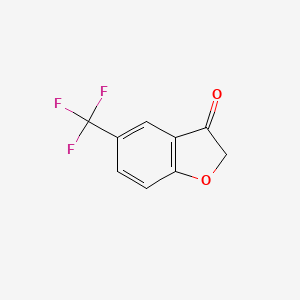
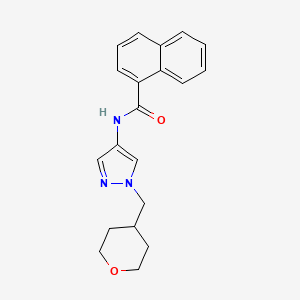
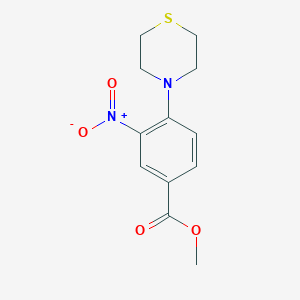
![3-cinnamyl-8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354097.png)
